molecular formula C9H16O3 B138723 Ethyl 2-acetyl-3-methylbutanoate CAS No. 152548-74-8

Ethyl 2-acetyl-3-methylbutanoate

Cat. No. B138723
CAS RN: 152548-74-8
M. Wt: 172.22 g/mol
InChI Key: DMIFFKCVURTPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyl-3-methylbutanoate, also known as ethyl acetoacetate, is a colorless liquid with a fruity odor. It is an important organic compound used in the synthesis of pharmaceuticals, flavors, and fragrances. Ethyl acetoacetate is a versatile compound that has a wide range of applications in the field of chemistry.

Mechanism of Action

Ethyl acetoacetate acts as a nucleophile in many reactions due to the presence of the β-keto ester functional group. The compound can undergo various reactions such as Michael addition, aldol condensation, and Claisen condensation.
Biochemical and Physiological Effects:
Ethyl acetoacetate has no known biochemical or physiological effects. It is a relatively non-toxic compound and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-acetyl-3-methylbutanoate acetoacetate in laboratory experiments are its versatility and ease of synthesis. The compound can be used in a variety of reactions and can be easily synthesized in the laboratory. The limitations of using Ethyl 2-acetyl-3-methylbutanoate acetoacetate in laboratory experiments are its low reactivity and low solubility in water.

Future Directions

There are several future directions for the use of Ethyl 2-acetyl-3-methylbutanoate acetoacetate in scientific research. One potential application is in the synthesis of new pharmaceuticals. Ethyl acetoacetate can be used as an intermediate in the synthesis of various drugs. Another potential application is in the development of new flavors and fragrances. Ethyl acetoacetate is commonly used as a flavoring agent due to its fruity odor. Finally, Ethyl 2-acetyl-3-methylbutanoate acetoacetate can be used as a starting material for the synthesis of new materials such as polymers and resins.

Synthesis Methods

Ethyl acetoacetate can be synthesized by the Claisen condensation reaction between Ethyl 2-acetyl-3-methylbutanoate acetate and acetylacetone in the presence of a base such as sodium ethoxide. The reaction produces Ethyl 2-acetyl-3-methylbutanoate acetoacetate and sodium acetate as a byproduct.

Scientific Research Applications

Ethyl acetoacetate has been extensively used in scientific research due to its versatile nature. It is used in the synthesis of a variety of compounds such as pyrazoles, pyrimidines, and pyridines. Ethyl acetoacetate is also used in the preparation of β-keto esters, which are important intermediates in the synthesis of pharmaceuticals.

properties

IUPAC Name

ethyl 2-acetyl-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIFFKCVURTPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870882
Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-3-methylbutanoate

CAS RN

1522-46-9
Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Ethyl 2-acetyl-3-methylbutanoate
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Ethyl 2-acetyl-3-methylbutyrate
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